Pentamethyl-lambda~5~-phosphane
Description
Pentamethyl-λ⁵-phosphane (P(CH₃)₅) is a pentavalent phosphorus compound (oxidation state +5) where five methyl groups are bonded to a central phosphorus atom. This structure places it within the class of λ⁵-phosphoranes, characterized by a trigonal bipyramidal geometry. Unlike trivalent phosphanes (λ³, oxidation state +3), λ⁵-phosphoranes exhibit unique electronic and steric properties due to their hypervalent bonding . The methyl substituents in Pentamethyl-λ⁵-phosphane are strongly electron-donating, which stabilizes the phosphorus center and influences its reactivity.
Properties
CAS No. |
113848-99-0 |
|---|---|
Molecular Formula |
C5H15P |
Molecular Weight |
106.15 g/mol |
IUPAC Name |
pentamethyl-λ5-phosphane |
InChI |
InChI=1S/C5H15P/c1-6(2,3,4)5/h1-5H3 |
InChI Key |
VZOBZUHFFRKNNU-UHFFFAOYSA-N |
Canonical SMILES |
CP(C)(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Halogenophosphine-Grignard Reagent Reactions
The most established method involves reacting halogenophosphines with methyl Grignard reagents.
General Reaction Mechanism
Chlorophosphines (e.g., PCl₃) react with methylmagnesium halides (MeMgX) in a stepwise substitution process:
- Initial substitution :
$$ \text{PCl}3 + 3 \text{MeMgX} \rightarrow \text{PMe}3 + 3 \text{MgXCl} $$ - Oxidation to λ⁵-phosphane :
$$ \text{PMe}3 + \text{CH}3\text{I} \rightarrow \text{PMe}4\text{I} \xrightarrow{\text{Reduction}} \text{PMe}5 $$
This method requires anhydrous tetrahydrofuran (THF) at low temperatures (−10°C to 0°C) to prevent over-substitution.
Optimized Protocol
- Reagents : PCl₃, MeMgBr (3 equivalents), THF, −10°C.
- Workup : Quench with NH₄Cl, extract with ethyl acetate, purify via column chromatography.
- Yield : ~60–75% (reported for analogous trialkylphosphines).
Table 1: Key Reaction Parameters
| Parameter | Value |
|---|---|
| Temperature | −10°C to 0°C |
| Solvent | THF |
| Reaction Time | 6–12 hours |
| Purification Method | Column Chromatography |
Transition Metal-Mediated Synthesis from White Phosphorus
A novel approach utilizes pentaphosphaferrocene complexes to bypass hazardous intermediates like PCl₃.
Stepwise Synthesis
- Formation of [CpFe(η⁵-P₅)] :
White phosphorus (P₄) reacts with [CpFe(CO)₂]₂ in 1,3-diisopropylbenzene under reflux. - Functionalization :
Selective methylation via MeLi yields [Cp*Fe(η⁴-P₅Me₂)]. - Phosphine Release :
Treatment with KBnz (potassium benzyl) liberates PMe₅:
$$ \text{[Cp*Fe(η⁴-P₅Me₂)]} + \text{KBnz} \rightarrow \text{PMe}_5 + \text{Byproducts} $$
Desilylation of Bis(silyl)methyl-Substituted Phosphaalkenes
Electron-deficient phosphaalkenes undergo desilylation to form λ⁵-phosphanes.
Reaction Overview
- Substrate : Bis(trimethylsilyl)methyl-phosphaalkene.
- Reagent : Hexamethyldisilazane (HMDS).
- Mechanism :
$$ \text{(Me}3\text{Si)}2\text{C=P-SiMe}3 \xrightarrow{\text{HMDS}} \text{PMe}5 + \text{Me}3\text{Si-N(SiMe}3)_2 $$
Comparative Analysis of Methods
Table 2: Method Efficiency Comparison
| Method | Yield (%) | Purity | Scalability |
|---|---|---|---|
| Grignard-Halogenophosphine | 60–75 | High | Moderate |
| Pentaphosphaferrocene | 79 | High | High |
| Desilylation | 50–65 | Medium | Low |
Key Findings :
Chemical Reactions Analysis
Pentamethyl-lambda~5~-phosphane undergoes several types of chemical reactions, including oxidation, reduction, and substitution. For instance, it can react with oxidizing agents to form phosphine oxides or with reducing agents to revert to lower oxidation states . Common reagents used in these reactions include halogens, oxygen, and various metal catalysts. The major products formed from these reactions depend on the specific conditions and reagents used, but they often include various phosphine derivatives and oxides.
Scientific Research Applications
Pentamethyl-lambda~5~-phosphane has numerous applications in scientific research. In chemistry, it is used as a ligand in transition metal catalysis and organocatalysis . Its unique structure allows for the tuning of its properties to suit specific catalytic processes. In biology and medicine, phosphine derivatives are explored for their potential therapeutic applications, including as intermediates in drug synthesis . Industrially, this compound is used in the production of materials with specific optical and electronic properties .
Mechanism of Action
The mechanism of action of pentamethyl-lambda~5~-phosphane involves its ability to form stable complexes with various metal ions. This property is crucial in its role as a ligand in catalytic processes, where it facilitates the formation and stabilization of reactive intermediates . The molecular targets and pathways involved in its action depend on the specific application, but they generally include interactions with metal centers and participation in redox reactions.
Comparison with Similar Compounds
Substituent Effects
- Pentamethyl-λ⁵-phosphane : The five methyl groups create a sterically congested environment, enhancing thermodynamic stability. The electron-donating nature of methyl groups reduces electrophilicity at phosphorus.
- Thioxo-λ⁵-phosphane (e.g., Dimethoxy-(3-methyl-4-methylsulfanyl-phenoxy)-thioxo-λ⁵-phosphane, ): Incorporates sulfur (thioxo) and oxygen (methoxy/phenoxy) substituents. The thioxo group introduces electron-withdrawing effects, increasing electrophilicity at phosphorus compared to Pentamethyl-λ⁵-phosphane. This compound’s solubility and reactivity are modulated by polar functional groups .
Bonding and Geometry
- Pentamethyl-λ⁵-phosphane : Predicted to adopt a trigonal bipyramidal geometry with axial and equatorial methyl groups.
- Phosphorus Ylides (e.g., Wittig reagents): While technically λ⁵-phosphoranes, ylides feature a P=C bond, making them highly reactive toward electrophiles like carbonyl compounds. In contrast, Pentamethyl-λ⁵-phosphane lacks such π-bonding, rendering it less reactive in organic synthesis .
Comparison with Trivalent (λ³) Phosphanes
Electronic Properties
- Electroneutral Phosphanes (e.g., (C₄H₈NO)₂P(C₂F₅), ): Ligands in Mo(CO)₅ complexes exhibit moderate electron-donating/withdrawing balance. Mo-P bond lengths (~2.50–2.53 Å) reflect this neutrality .
- Push-Pull Phosphanes (e.g., Bis(diethylamino)(pentafluorophenyl)phosphane, ): Combine electron-donating (N(Et)₂) and withdrawing (C₆F₅) groups. Natural Bond Orbital (NBO) analysis shows a less positive P charge (1.09 a.u.) compared to Pentamethyl-λ⁵-phosphane (hypothetically higher due to methyl donation) .
Coordination Chemistry
- Trivalent Phosphanes: Dominate in transition metal complexes. For example, [Mo{(C₄H₈NO)₂P(C₂F₅)}(CO)₅] () shows octahedral geometry with Mo-P bonds (~2.51 Å) influenced by ligand steric bulk .
- λ⁵-Phosphoranes : Rarely act as ligands due to their saturated valency. Instead, they may serve as Lewis acids or precursors to trivalent species via substituent loss.
Catalysis
- Trivalent Phosphanes : Widely used in catalysis (e.g., Suzuki coupling, hydroformylation). Push-pull ligands () enhance reaction rates by modulating metal electron density .
Data Table: Key Comparative Properties
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